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Compound of Interest

Compound Name:
4-Chloro-7-ethoxy-6-

nitroquinazoline

CAS No.: 936954-10-8

Cat. No.: B2864715

Get Quote

Technical Profile: 4-Chloro-7-ethoxy-6-
nitroquinazoline
CAS Registry Number: 936954-10-8 Chemical Formula: C₁₀H₈ClN₃O₃ Molecular Weight:

253.64 g/mol IUPAC Name: 4-Chloro-7-ethoxy-6-nitroquinazoline[1][2][3][4][5][6]

Executive Summary
4-Chloro-7-ethoxy-6-nitroquinazoline is a highly functionalized heterocyclic building block

used primarily in medicinal chemistry. It serves as the electrophilic scaffold for synthesizing the

"hinge-binding" motif of ATP-competitive kinase inhibitors. The molecule features a "push-pull"

electronic system: the 6-nitro group (electron-withdrawing) activates the 4-chloro position for

nucleophilic aromatic substitution (

), while the 7-ethoxy group (electron-donating) modulates the solubility and lipophilicity of the
final drug candidate.
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This compound is a direct structural analog of the intermediates used to synthesize Gefitinib

(Iressa) and Erlotinib (Tarceva), differing only in the alkoxy substitution pattern at the C7

position.

Structural Analysis & Reactivity
The chemical behavior of this quinazoline derivative is defined by the interplay between its

three substituents on the diazanaphthalene core.

Electronic Effects
C4-Chloro (Leaving Group): The carbon-chlorine bond at position 4 is highly distinct from a

standard aryl chloride. The adjacent nitrogen atoms (N1 and N3) renders C4 electron-

deficient. This deficiency is significantly amplified by the 6-nitro group, which withdraws

electron density via resonance and induction.

C6-Nitro (Activating Group): Positioned para to the C4 center (through the conjugated

system), the nitro group stabilizes the Meisenheimer complex formed during nucleophilic

attack, lowering the activation energy for substitution reactions.

C7-Ethoxy (Modulator): The ethoxy group at C7 donates electron density into the benzene

ring via the mesomeric effect (+M). While this slightly counteracts the activation at C4, it is

crucial for preventing side reactions at the C2 and C8 positions and provides the necessary

hydrophobic interaction with the kinase solvent channel in the final drug molecule.

Reactivity Profile
The primary utility of this compound is the

displacement of the chloride by aniline derivatives.

Reaction Rate: High. Reactions often proceed at mild temperatures (isopropyl alcohol reflux

or even room temperature) compared to un-nitrated quinazolines.

Selectivity: Nucleophiles attack exclusively at C4. The C2 position is less electrophilic due to

the lack of direct conjugation with the nitro group's resonance withdrawal in the same

magnitude as C4.
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Synthesis & Production Protocols
The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline typically follows a linear pathway

starting from 2-amino-4-ethoxybenzoic acid or 7-ethoxyquinazolin-4(3H)-one.

Validated Synthetic Route
The following protocol synthesizes the target from 7-ethoxyquinazolin-4(3H)-one.

Step 1: Nitration
Objective: Install the nitro group at the C6 position.

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

).

Protocol:

Dissolve 7-ethoxyquinazolin-4(3H)-one in concentrated

at 0°C.

Dropwise add fuming

while maintaining temperature <10°C.

Allow to warm to room temperature and stir for 2–4 hours.

Quench: Pour onto crushed ice. The product, 7-ethoxy-6-nitroquinazolin-4(3H)-one,

precipitates as a yellow solid.

Purification: Filter, wash with water, and recrystallize from acetic acid or ethanol.

Causality: The 7-ethoxy group directs the incoming nitro group to the ortho position (C6)

and para to the N1, but steric hindrance and electronic directing effects heavily favor C6

over C8.
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Step 2: Chlorination
Objective: Convert the tautomeric hydroxy/oxo group at C4 to the chloro leaving group.

Reagents: Thionyl Chloride (

) or Phosphorus Oxychloride (

); Catalytic DMF.

Protocol:

Suspend dried 7-ethoxy-6-nitroquinazolin-4(3H)-one in neat

(10–15 equivalents).

Add a catalytic amount of DMF (Dimethylformamide) to form the reactive Vilsmeier-Haack

species.

Reflux (approx. 80°C) for 3–6 hours until the solution becomes clear (indicating

consumption of the starting material).

Work-up: Evaporate excess

under reduced pressure. Azeotrope with toluene to remove traces of acid.

Isolation: The residue is the hydrochloride salt of 4-Chloro-7-ethoxy-6-nitroquinazoline.

It is often used directly or neutralized with cold bicarbonate wash (rapidly, to avoid

hydrolysis) and extracted into dichloromethane.

Synthesis Visualization
The following diagram illustrates the chemical pathway and the electronic activation logic.
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Electronic Activation Logic

7-Ethoxyquinazolin-4(3H)-one
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(Intermediate)

 Electrophilic Aromatic Subst.
(Directed by 7-OEt) Chlorination

(SOCl2 / cat. DMF)
4-Chloro-7-ethoxy-6-nitroquinazoline

(Target Electrophile)

 Deoxychlorination
(Activation of C4)

6-NO2 Group:
Inductive Withdrawal (-I)

Resonance Withdrawal (-M)

Result:
C4-Cl Bond Highly Labile

to Nucleophilic Attack

Click to download full resolution via product page

Figure 1: Synthetic pathway and electronic activation logic for 4-Chloro-7-ethoxy-6-
nitroquinazoline.

Applications in Drug Discovery
This compound is a specific intermediate for "Second Generation" EGFR inhibitors or

exploratory kinase probes where the solubility profile of the standard methoxy group (as found

in Gefitinib) requires modification.

Protocol: Coupling with Anilines
To synthesize a kinase inhibitor core, the 4-chloro derivative is reacted with a substituted

aniline (e.g., 3-chloro-4-fluoroaniline).

Solvent System: Isopropyl alcohol (IPA) or Acetonitrile. IPA is preferred as the product often

precipitates out.

Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.

Conditions: Reflux for 2–4 hours.

Mechanism: The aniline nitrogen attacks C4. The chloride leaves, and the resulting HCl is

scavenged by the aniline (if in excess) or the solvent matrix.
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Post-Processing: The nitro group is subsequently reduced (using

or

) to an amine, allowing for the attachment of Michael acceptors (for covalent inhibitors like
Afatinib) or solubilizing tails.

Quantitative Data: Typical Yields
Reaction Step Reagents Typical Yield Critical Parameter

Nitration 85–95%

Temperature control

(<10°C) to prevent

dinitration.[5]

Chlorination /DMF 90–98%

Anhydrous conditions

essential to prevent

hydrolysis.

Coupling Aniline/IPA 75–90%

Steric bulk of aniline

can reduce yield;

requires longer reflux.

Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I must emphasize that this compound is a potent skin

sensitizer and corrosive.

Hydrolysis Risk: The C4-Cl bond is labile. Exposure to atmospheric moisture converts the

compound back to the quinazolinone (inactive) form, releasing HCl gas. Storage: Store

under inert gas (Argon/Nitrogen) at -20°C.

Health Hazards:

Skin/Eye: Causes severe burns and eye damage (Category 1).

Sensitization: Potential to cause allergic contact dermatitis (similar to other chloro-

heterocycles).
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PPE: Double nitrile gloves, face shield, and handling exclusively within a fume hood are

mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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